molecular formula C16H17NO2S B1430213 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE CAS No. 111047-55-3

4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE

Cat. No.: B1430213
CAS No.: 111047-55-3
M. Wt: 287.4 g/mol
InChI Key: MDDUJBHJSOBZBB-UHFFFAOYSA-N
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Description

4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is an organic compound with the molecular formula C16H17NO2S. It is known for its applications in various chemical reactions and its role as a reactant in asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves the reaction of 4-methylbenzenesulfonamide with 1-phenylpropylidene under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is used in several scientific research applications, including:

    Chemistry: As a reactant in asymmetric cyanation reactions.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Used in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(1-phenylpropylidene)benzenesulfonamide: Similar in structure and used in similar reactions.

    Benzene, 1-methyl-4-propyl-: Another sulfonamide derivative with different applications.

    Benzene, 1-methyl-4-(1-methylethenyl)-: A related compound with distinct chemical properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in asymmetric cyanation reactions effectively. Its ability to act as a reactant in various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

111047-55-3

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

4-methyl-N-(1-phenylpropylidene)benzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3

InChI Key

MDDUJBHJSOBZBB-UHFFFAOYSA-N

SMILES

CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Canonical SMILES

CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

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